Lipophilicity Advantage Over Unsubstituted Acridone
2-Isopropylacridine-9(10H)-one exhibits a calculated LogP of 3.80, which is substantially higher than the LogP of 2.57 for the unsubstituted 9(10H)-acridinone core . This quantifiable increase in lipophilicity directly influences membrane permeability, a critical factor for intracellular target engagement in cell-based assays and in vivo models [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.80 |
| Comparator Or Baseline | 9(10H)-Acridinone (Unsubstituted parent): 2.57 |
| Quantified Difference | Δ LogP = +1.23 |
| Conditions | Calculated LogP (XLogP3) based on molecular structure. |
Why This Matters
This ~48% higher LogP value provides a quantitative basis for selecting this compound over the unsubstituted core when enhanced passive diffusion across lipid bilayers is required for assay performance.
- [1] Chemsrc. (2017). 9(10H)-Acridinone. CAS 578-95-0. LogP: 2.57. Retrieved from https://m.chemsrc.com/en/cas/578-95-0_1199503.html View Source
